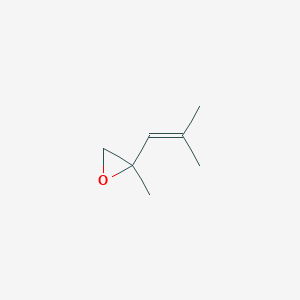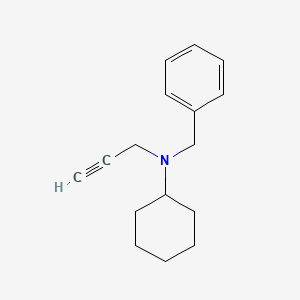
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-ブロモ-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オールは、化学や工業のさまざまな分野で注目を集めているキラルな有機化合物です。この化合物は、テトラヒドロナフタレン骨格に結合した臭素原子、メチル基、ヒドロキシル基を含む独特の構造を特徴としています。(1R,2R)と示される化合物の立体化学は、その原子の特定の空間配置を示しており、反応性と用途にとって重要です。
準備方法
合成経路と反応条件
(1R,2R)-2-ブロモ-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オールの合成は、通常、市販の前駆体から始めて、いくつかのステップを含みます。一般的な方法の1つは、6-メチル-1,2,3,4-テトラヒドロナフタレンの臭素化、続いてヒドロキシル基の導入です。反応条件には、臭素またはN-ブロモスクシンイミド(NBS)を臭素化剤として使用することが多く、反応は、臭素化の区域選択性と立体選択性を制御するために、ジクロロメタンなどの不活性溶媒中で低温で行われます。
工業生産方法
工業規模では、(1R,2R)-2-ブロモ-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オールの生産は、効率と収率を向上させるために、連続フロープロセスを含む場合があります。触媒と最適化された反応条件の使用により、合成のスケーラビリティがさらに向上します。最終生成物の精製は、通常、再結晶またはクロマトグラフィー技術によって行われ、高純度とエナンチオマー過剰率が確保されます。
化学反応の分析
反応の種類
(1R,2R)-2-ブロモ-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、ピリジニウムクロロクロメート(PCC)またはジョーンズ試薬などの酸化剤を使用してケトンに酸化できます。
還元: 臭素原子は、水素化アルミニウムリチウム(LiAlH4)または触媒的ハイドロジェネーションなどの還元剤を使用して水素原子に還元できます。
置換: 臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換できます。
一般的な試薬と条件
酸化: 室温でのジクロロメタン中のPCC。
還元: エーテル中のLiAlH4または水素ガス下でのパラジウム炭素(Pd / C)を用いた触媒的ハイドロジェネーション。
置換: 高温でのジメチルホルムアミド(DMF)中のアジ化ナトリウム(NaN3)などの求核剤。
生成される主な生成物
酸化: 2-ブロモ-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オン。
還元: 6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オール。
置換: 2-アジド-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オール(NaN3を使用した場合)。
科学的研究の応用
(1R,2R)-2-ブロモ-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オールは、科学研究でさまざまな用途があります。
化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして、非対称触媒における配位子として使用されます。
生物学: 生物活性化合物の合成における前駆体としての役割など、その潜在的な生物活性について調査されています。
医学: 特に特定の立体化学的要件を備えた新薬の開発において、その潜在的な治療応用について調査されています。
工業: ポリマーや独自の特性を持つ先進材料など、特殊化学品や材料の生産に使用されます。
作用機序
(1R,2R)-2-ブロモ-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オールの作用機序は、その特定の用途によって異なります。触媒プロセスでは、化合物はキラル配位子として作用し、金属中心と配位し、生成物の立体化学に影響を与えることで、エナンチオ選択的な反応を促進します。生物系では、その活性は、特定の酵素または受容体との相互作用を伴う可能性があり、立体特異的な結合を通じてその機能を調節します。
類似化合物との比較
類似化合物
(1S,2S)-2-ブロモ-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オール: 反対の立体化学を持つ化合物のエナンチオマー。
2-ブロモ-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オン: 化合物の酸化形。
6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オール: 化合物の還元形。
独自性
(1R,2R)-2-ブロモ-6-メチル-1,2,3,4-テトラヒドロナフタレン-1-オールの独自性は、化学反応において異なる反応性と選択性を与える特定の立体化学にあります。そのキラルな性質は、立体化学の制御がエナンチオマー的に純粋な化合物の生産にとって重要な非対称合成と触媒において、それを貴重なものにします。
特性
CAS番号 |
190020-74-7 |
|---|---|
分子式 |
C11H13BrO |
分子量 |
241.12 g/mol |
IUPAC名 |
(1R,2R)-2-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H13BrO/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2,4,6,10-11,13H,3,5H2,1H3/t10-,11-/m1/s1 |
InChIキー |
YWKNVIXJNRJVQA-GHMZBOCLSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)[C@H]([C@@H](CC2)Br)O |
正規SMILES |
CC1=CC2=C(C=C1)C(C(CC2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)

![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)



![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)

![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)

